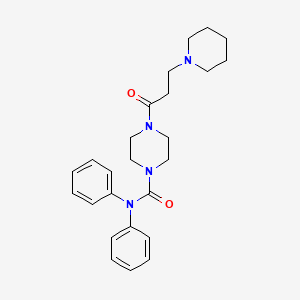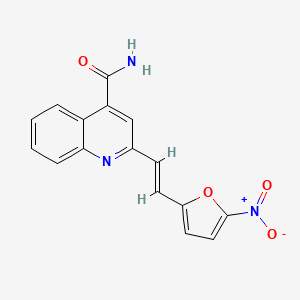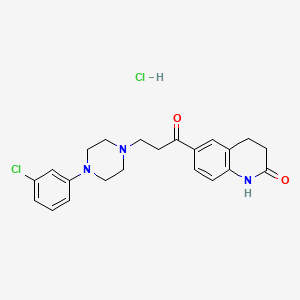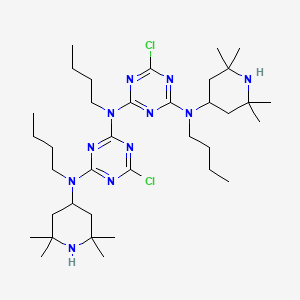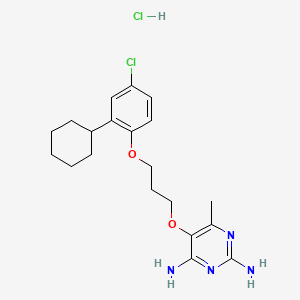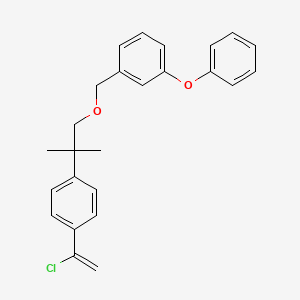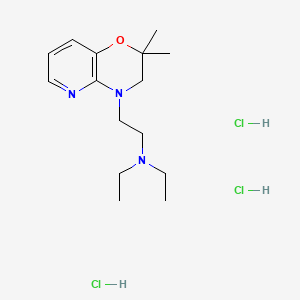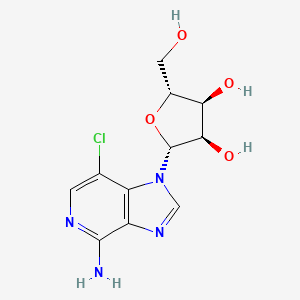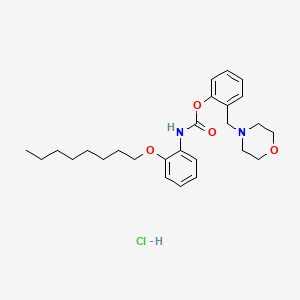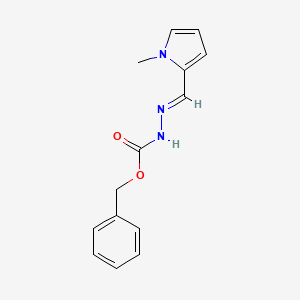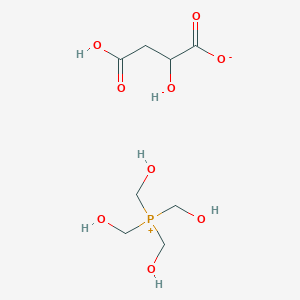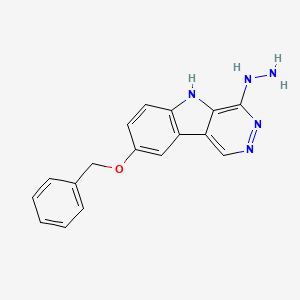
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone is a complex organic compound with the molecular formula C17H15N5O and a molecular weight of 305.3339 This compound is known for its unique structure, which includes a pyridazinoindole core and a phenylmethoxy group
Vorbereitungsmethoden
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone involves multiple steps, typically starting with the preparation of the pyridazinoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylmethoxy group is then introduced through a substitution reaction, followed by the formation of the hydrazone moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the hydrazone group to form amines.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential use in drug discovery and development.
Medicine: Preliminary research suggests that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Further studies are needed to fully understand its medical potential.
Wirkmechanismus
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone moiety is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone stands out due to its unique combination of a pyridazinoindole core and a phenylmethoxy group. Similar compounds include:
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone: This compound lacks the phenylmethoxy group, which may result in different chemical and biological properties.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
84576-41-0 |
|---|---|
Molekularformel |
C17H15N5O |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
(8-phenylmethoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine |
InChI |
InChI=1S/C17H15N5O/c18-21-17-16-14(9-19-22-17)13-8-12(6-7-15(13)20-16)23-10-11-4-2-1-3-5-11/h1-9,20H,10,18H2,(H,21,22) |
InChI-Schlüssel |
XEHAAUWLBWFZSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=C(N=NC=C34)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


